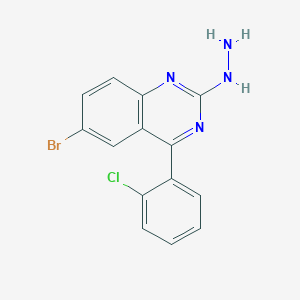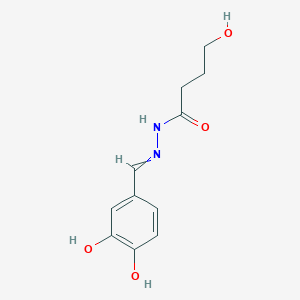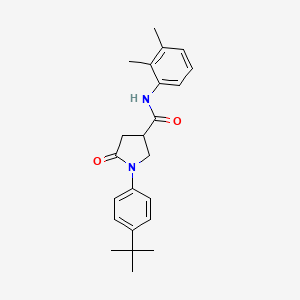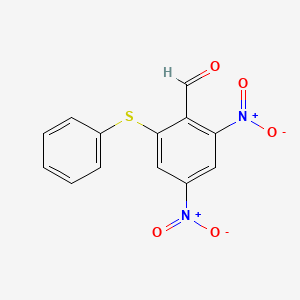![molecular formula C22H16N4 B11521355 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B11521355.png)
1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]quinoxaline core substituted with a 4-methylphenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-phenylquinoxaline-3-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zinc triflate or other Lewis acids may be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methylphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinoxaline N-oxides.
Reduction: Formation of reduced pyrazoloquinoxaline derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: Utilized in the development of organic semiconductors and fluorescent materials.
Organic Synthesis: Acts as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound can intercalate with DNA, leading to the disruption of cellular processes and inducing apoptosis in cancer cells . Additionally, it may generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
2,3-Bis(phenylamino)quinoxalines: Identified as inhibitors of malarial protease.
Uniqueness
1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[3,4-b]quinoxaline stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity to biological targets and improve its efficacy in various applications.
Properties
Molecular Formula |
C22H16N4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-phenylpyrazolo[4,3-b]quinoxaline |
InChI |
InChI=1S/C22H16N4/c1-15-11-13-17(14-12-15)26-22-21(20(25-26)16-7-3-2-4-8-16)23-18-9-5-6-10-19(18)24-22/h2-14H,1H3 |
InChI Key |
YQQCZJLUFSZDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3C(=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-2-{(2Z)-3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11521277.png)
![4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3,4-dihydropyridin-1(2H)-yl]benzamide](/img/structure/B11521284.png)


![Methyl 4-(3-{[2-(4-chlorophenyl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11521297.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11521315.png)
![4,4'-oxybis[N'-(trifluoroacetyl)benzohydrazide]](/img/structure/B11521316.png)
![5-amino-3-[(Z)-1-cyano-2-(5-methylfuran-2-yl)ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11521322.png)
![3-({[4-Bromo-3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11521334.png)
![N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11521339.png)
![1-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)ethanone](/img/structure/B11521341.png)


